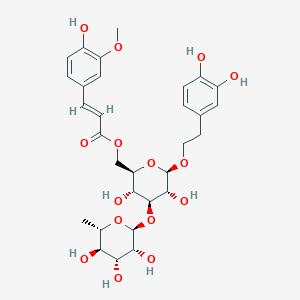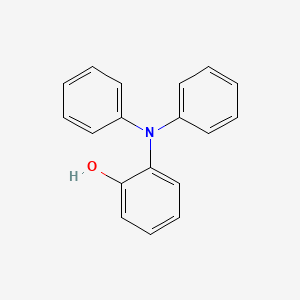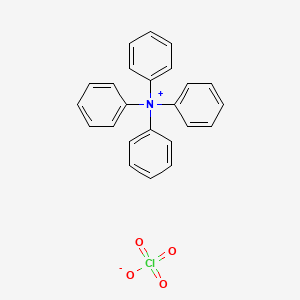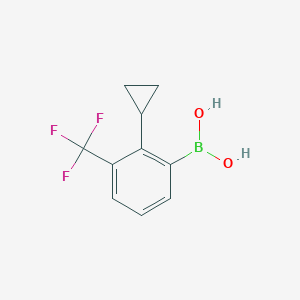
STING agonist-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STING agonist-17 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines. This compound has shown promise in enhancing immune responses, particularly in the context of cancer immunotherapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-17 involves several steps, starting with the preparation of key intermediates. One common approach is the use of benzimidazole derivatives, which are synthesized through a series of reactions including nitration, reduction, and cyclization. The final product is obtained through purification techniques such as recrystallization or chromatography .
Industrial Production Methods
For large-scale production, this compound can be synthesized using automated flow reactors, which allow for precise control of reaction conditions and improved yield. The use of continuous flow chemistry also reduces the risk of side reactions and enhances the scalability of the process .
化学反応の分析
Types of Reactions
STING agonist-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which retain the core structure of this compound while introducing new functional groups that can enhance its biological activity .
科学的研究の応用
Chemistry
In chemistry, STING agonist-17 is used as a model compound to study the reactivity and stability of benzimidazole derivatives. Its unique structure allows researchers to explore new synthetic routes and develop novel derivatives with improved properties .
Biology
In biology, this compound is used to investigate the role of the STING pathway in immune responses. It serves as a tool to study the activation of immune cells and the production of cytokines, providing insights into the mechanisms of innate immunity .
Medicine
In medicine, this compound has shown potential as an immunotherapeutic agent for cancer treatment. By activating the STING pathway, it enhances the immune system’s ability to recognize and destroy cancer cells. Clinical trials are ongoing to evaluate its efficacy and safety in various cancer types .
Industry
In the pharmaceutical industry, this compound is being developed as a therapeutic agent for cancer and infectious diseases. Its ability to modulate the immune response makes it a promising candidate for combination therapies with other immunomodulatory drugs .
作用機序
STING agonist-17 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of TANK-binding kinase 1 (TBK1) and inhibitor of kappa B kinases (IKKs). These kinases then activate the transcription factors interferon regulatory factor 3 (IRF3) and nuclear factor kappa B (NF-κB), resulting in the production of type I interferons and pro-inflammatory cytokines .
類似化合物との比較
Similar Compounds
Cyclic GMP-AMP (cGAMP): A natural ligand for STING that activates the same pathway.
ADU-S100: A synthetic STING agonist that has shown efficacy in preclinical cancer models.
diABZI: A dimeric amidobenzimidazole compound that activates STING and enhances immune responses
Uniqueness of STING Agonist-17
This compound is unique in its ability to activate the STING pathway with high potency and specificity. Unlike some other STING agonists, it can be administered systemically, making it suitable for a wide range of therapeutic applications. Its chemical structure also allows for modifications that can enhance its stability and bioavailability .
特性
分子式 |
C43H53N13O8 |
|---|---|
分子量 |
880.0 g/mol |
IUPAC名 |
tert-butyl N-[3-[6-carbamoyl-3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-4-yl]oxypropyl]carbamate |
InChI |
InChI=1S/C43H53N13O8/c1-9-55-30(18-24(3)51-55)38(59)49-40-47-28-20-26(36(44)57)22-32(62-8)34(28)53(40)15-11-12-16-54-35-29(48-41(54)50-39(60)31-19-25(4)52-56(31)10-2)21-27(37(45)58)23-33(35)63-17-13-14-46-42(61)64-43(5,6)7/h11-12,18-23H,9-10,13-17H2,1-8H3,(H2,44,57)(H2,45,58)(H,46,61)(H,47,49,59)(H,48,50,60)/b12-11+ |
InChIキー |
PIYRZERUGHECIE-VAWYXSNFSA-N |
異性体SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCNC(=O)OC(C)(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
正規SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCNC(=O)OC(C)(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline](/img/structure/B14080909.png)





![3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080942.png)
![5-Benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B14080943.png)
![6-[[14,41-Dichloro-21-[3-(dimethylamino)propylcarbamoyl]-17,24,29,42,47-pentahydroxy-51-(methylamino)-19,35,38,52,54,58-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,12,45-trioxa-20,34,37,53,55,59-hexazaundecacyclo[37.14.2.22,5.213,16.218,33.17,11.128,32.140,44.146,50.09,36.022,27]pentahexaconta-2(65),3,5(64),7(63),8,10,13,15,22(27),23,25,28,30,32(60),40,42,44(57),46,48,50(56),61-henicosaen-63-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B14080951.png)

![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)
![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)

